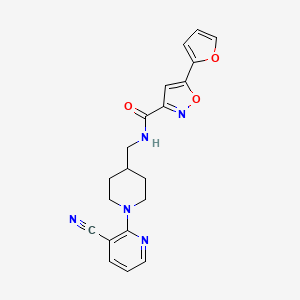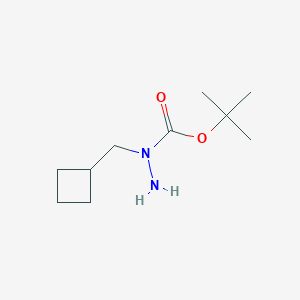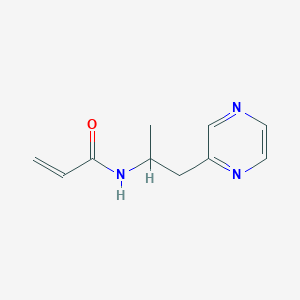![molecular formula C14H21N3O4S B2506020 4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine CAS No. 954655-32-4](/img/structure/B2506020.png)
4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine is a chemical compound. It has a molecular formula of C14H21N3O3S and a molecular weight of 311.4 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as the compound , often involves the use of heterocyclic scaffolds . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecular formula is C14H21N3O3S , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis
The pyrrolidine ring in the compound is a versatile scaffold that can undergo various chemical reactions . The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" . This feature, along with the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contributes to the molecule’s stereochemistry .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.4 . Other physical and chemical properties specific to this compound were not found in the search results.Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine” across six unique fields:
Pharmaceutical Development
4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its use in creating drugs for treating conditions such as inflammation, cancer, and neurological disorders .
Chemical Synthesis
This compound is valuable in chemical synthesis due to its ability to act as a building block for more complex molecules. Its functional groups can undergo various chemical reactions, facilitating the creation of diverse chemical entities. This makes it a useful intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
In material science, 4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine is being investigated for its potential to form novel materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced composites and nanomaterials .
Biological Research
The compound is also used in biological research to study its effects on various biological systems. Its interactions with enzymes, receptors, and other biomolecules are of particular interest. This research can provide insights into the compound’s mechanism of action and its potential therapeutic benefits .
Eigenschaften
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-16(2)22(19,20)15-9-11-8-14(18)17(10-11)12-4-6-13(21-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHCIIIMBJMYHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Dimethylsulfamoyl)amino]methyl}-1-(4-methoxyphenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-7-(3-methylbutyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2505937.png)
![Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetate hydrochloride](/img/structure/B2505944.png)



![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]but-2-enamide](/img/structure/B2505951.png)
![3-Chloro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505952.png)
![Ethyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505953.png)

![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)


